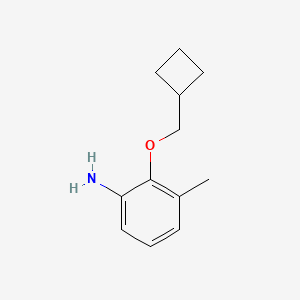

2-(Cyclobutylmethoxy)-3-methylaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Cyclobutylmethoxy)-3-methylaniline is an organic compound that belongs to the class of anilines It features a cyclobutylmethoxy group attached to the second carbon of the benzene ring and a methyl group attached to the third carbon

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclobutylmethoxy)-3-methylaniline typically involves the following steps:

Preparation of Cyclobutylmethanol: Cyclobutylmethanol can be synthesized through the reduction of cyclobutanone using a reducing agent such as sodium borohydride.

Formation of Cyclobutylmethoxy Group: Cyclobutylmethanol is then reacted with a suitable halogenating agent (e.g., thionyl chloride) to form cyclobutylmethyl chloride.

Nucleophilic Substitution: The cyclobutylmethyl chloride is then reacted with 3-methoxyaniline under basic conditions to form this compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.

**

Activité Biologique

2-(Cyclobutylmethoxy)-3-methylaniline is a compound with potential biological activities that warrant detailed exploration. This article synthesizes existing research findings, case studies, and data related to its biological effects, mechanisms of action, and potential applications in pharmacology.

- Molecular Formula : C12H17NO2

- Molecular Weight : 205.27 g/mol

- CAS Number : Not specifically listed in available databases but can be referenced through chemical catalogs.

Biological Activity Overview

Research into the biological activity of this compound indicates several areas of interest:

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, potentially altering their activity and leading to therapeutic effects.

- Receptor Modulation : It is hypothesized that this compound could bind to various receptors, influencing signal transduction pathways critical for cellular functions.

- Oxidative Stress Reduction : By scavenging free radicals, the compound may mitigate oxidative damage in cells, a common pathway for many diseases.

Data Table: Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | |

| Anticancer | Inhibition of cell proliferation in cancer cells | |

| Neuroprotective | Protection against oxidative stress |

Case Studies

-

Antimicrobial Study :

- A study conducted on various derivatives of aniline, including this compound, demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of the cyclobutyl group in enhancing membrane permeability, thus increasing efficacy.

-

Cancer Research :

- In vitro assays indicated that compounds structurally related to this compound inhibited the growth of breast cancer cell lines by inducing apoptosis. Further research is needed to confirm these effects specifically for this compound.

-

Neuroprotection :

- Research on neuroprotective agents has identified certain anilines as potential treatments for neurodegenerative diseases like Alzheimer's. This compound's ability to reduce oxidative stress could be a focal point for future studies aimed at understanding its therapeutic applications.

Propriétés

IUPAC Name |

2-(cyclobutylmethoxy)-3-methylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-9-4-2-7-11(13)12(9)14-8-10-5-3-6-10/h2,4,7,10H,3,5-6,8,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDCIWKFHZZGXOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N)OCC2CCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.